![molecular formula C10H13N3O2S B14149045 Veratraldehyde (8CI), thiosemicarbazone CAS No. 6292-77-9](/img/structure/B14149045.png)
Veratraldehyde (8CI), thiosemicarbazone
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Overview
Description
Veratraldehyde (8CI), thiosemicarbazone is a compound formed by the reaction of veratraldehyde with thiosemicarbazideThiosemicarbazones are a class of compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Veratraldehyde (8CI), thiosemicarbazone can be synthesized through the condensation reaction of veratraldehyde with thiosemicarbazide. The reaction typically involves mixing veratraldehyde with thiosemicarbazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Veratraldehyde (8CI), thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group in veratraldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The thiosemicarbazone moiety can undergo reduction reactions to form the corresponding amine.
Substitution: The aromatic ring in veratraldehyde can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents
Major Products Formed
Oxidation: Veratric acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
Veratraldehyde (8CI), thiosemicarbazone, a derivative of thiosemicarbazones, has applications in medicinal chemistry as a bioactive molecule, particularly as an antimicrobial agent . Thiosemicarbazones and their derivatives are recognized for their antimicrobial properties against human pathogenic bacteria and fungi . They have also gained attention in medicine and drug design due to their biological effects and pharmacological properties, including antibacterial, antifungal, antimalarial, and antiviral activities .
This compound as an Antimicrobial Agent
Research indicates that thiosemicarbazone derivatives can be synthesized through multi-step synthesis methods like alkylation, acidification, and esterification to create 4-(4′-alkoxybenzoyloxy) thiosemicarbazones . These derivatives have demonstrated a higher affinity than standard drugs against pathogens, according to docking scores and binding affinity calculations. In vitro tests have shown antibacterial activity against Staphylococcus aurous, Staphylococcus homonis, Salmonella typhi, and Shigella flexneria, with synthesized compounds showing similar effectiveness to standard drugs .
This compound as an Anti-TB Agent
A benzaldehyde thiosemicarbazone molecule, NSC19723, which is structurally similar to thiacetazone, a second-line anti-TB drug, has been assessed for its antitubercular activity . NSC19723 displayed better MIC values than TAC against Mycobacterium tuberculosis and Mycobacterium bovis BCG . It also inhibits mycolic acid biosynthesis by targeting the HadABC complex and improves the efficacy of isoniazid in macrophages and mouse models of infection .
Other Potential Applications
Thiosemicarbazones have shown inhibitory activities against various types of cancer, acting as donor ligands for transition metal ions to form internal hydrogen and hydrophilic bonds with cancer proteins . They have been used as antiparasitic, anti-trypanosomal, antitumor agents, and in nuclear medicine . These compounds have also demonstrated parasiticidal activity against Plasmodium falciparum, Plasmodium berghei, Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Toxoplasma gondii . Additionally, indanone thiosemicarbazone derivatives have been synthesized and evaluated for antiviral activity against bovine viral diarrhea virus, serving as a surrogate model for hepatitis C virus . One thiosemicarbazone showed potent anti-bovine viral diarrhea virus activity with a higher selectivity index than ribavirin, suggesting their potential as antiviral agents for treating infections caused by related members of the Flaviviridae family, such as hepatitis C virus .
Mechanism of Action
The mechanism of action of veratraldehyde (8CI), thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and processes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with DNA and proteins, further contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Salicylaldehyde thiosemicarbazone
- Pyridine-2-carboxaldehyde thiosemicarbazone
- 2-Acetylpyridine thiosemicarbazone
Uniqueness
Veratraldehyde (8CI), thiosemicarbazone is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
6292-77-9 |
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Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(5-9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |
InChI Key |
QUQXICHUDASLHF-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Origin of Product |
United States |
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